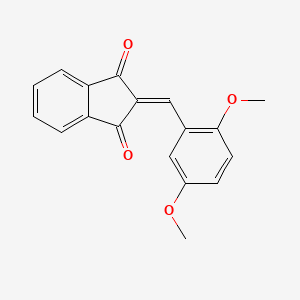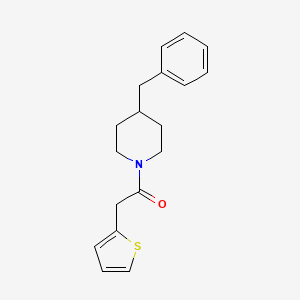![molecular formula C17H15N3OS B5530099 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1H-benzimidazole CAS No. 330829-56-6](/img/structure/B5530099.png)
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1H-benzimidazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the formation of the core benzimidazole ring followed by subsequent functionalization. A notable method involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under condensation conditions to form the benzimidazole core. Further functionalization at specific positions on the benzimidazole ring can introduce the indole and thioxo groups. For example, the substitution at the 2-position with a (2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio group could be achieved through nucleophilic substitution reactions, utilizing activated intermediates of the corresponding thiol and 2-oxoethyl components.
Molecular Structure Analysis
The molecular structure of 2-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1H-benzimidazole is characterized by its heterocyclic framework, which combines the properties of benzimidazole and indole moieties. The presence of the thioxo group introduces sulfur, which can significantly affect the electronic distribution within the molecule. This structural arrangement impacts the compound's binding affinity to biological targets by facilitating interactions through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Chemical Reactions and Properties
This compound is likely to participate in reactions typical of benzimidazoles and indoles, including electrophilic substitution at the indole ring and nucleophilic substitution at the thioxo group. Its chemical properties are influenced by the electron-rich nature of both the benzimidazole and indole rings, which can undergo various chemical transformations, including alkylation, acylation, and sulfonation. The thioxo group can serve as a nucleophile in reactions with electrophiles or can be oxidized to sulfoxides and sulfones, altering the compound's biological activity.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are determined by its molecular structure. The heteroatoms and the polar thioxo group contribute to its solubility in polar solvents, while the aromatic system might favor solubility in organic solvents. The stability of the compound is influenced by the susceptibility of the thioxo group to oxidation and the reactivity of the indole moiety.
Chemical Properties Analysis
The chemical properties of this compound include its acidity/basicity, reactivity, and potential for forming hydrogen bonds. The benzimidazole and indole rings may exhibit basic properties due to the nitrogen atoms, which can engage in hydrogen bonding and coordination with metal ions. The reactivity of the thioxo group towards oxidation or as a nucleophile in substitution reactions further defines its chemical behavior.
For detailed information on the synthesis, structure, reactions, and properties of related benzimidazole derivatives, the following references provide comprehensive insights:
- Synthesis and evaluation of benzimidazoles as neuropeptide Y receptor antagonists, which may offer insights into similar synthetic pathways and biological targets (Zarrinmayeh et al., 1998).
- A study on the synthesis and characterization of benzimidazole derivatives, including their anti-inflammatory activity, providing an understanding of their chemical and biological properties (Bhor & Pawar, 2022).
Mécanisme D'action
Target of Action
It’s worth noting that indole derivatives, which are part of this compound’s structure, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets in the body.
Mode of Action
One study found a compound with a similar structure that potently inhibited ripk1, a kinase involved in necroptosis, with a binding affinity (kd) of 0004 μM and an enzymatic IC50 value of 0011 μM
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Indole and imidazole, which are part of this compound’s structure, are known to be highly soluble in water and other polar solvents
Result of Action
The compound could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that the compound might have potential therapeutic applications in conditions involving necroptosis, such as certain types of cancer.
Action Environment
One study mentioned the environmentally-friendly features of a synthesis procedure for a similar compound
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-16(20-10-9-12-5-1-4-8-15(12)20)11-22-17-18-13-6-2-3-7-14(13)19-17/h1-8H,9-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWQRODITJACIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301164046 | |
| Record name | 2-(1H-Benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
330829-56-6 | |
| Record name | 2-(1H-Benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330829-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5530025.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5530029.png)

![3-{[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]carbonyl}-1-methyl-2(1H)-quinolinone](/img/structure/B5530054.png)


![N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide](/img/structure/B5530076.png)

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5530102.png)
![4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5530119.png)
![5-(3-bromophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5530122.png)


![5-[1-(3-methylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5530139.png)